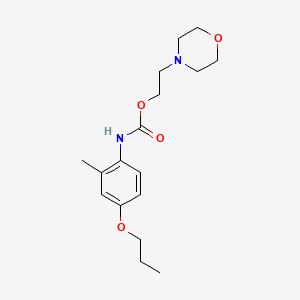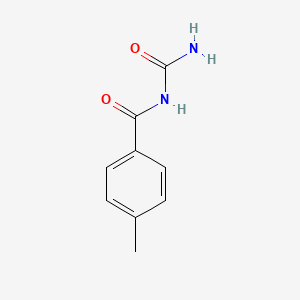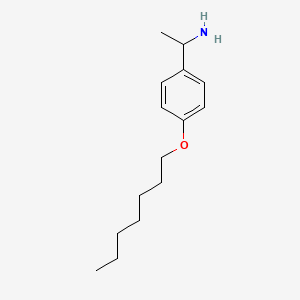
p-(Heptyloxy)-alpha-methylbenzylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-(Heptyloxy)-alpha-methylbenzylamine: is an organic compound that belongs to the class of benzylamines It features a heptyloxy group attached to the para position of the benzene ring and an alpha-methyl group attached to the benzylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-(Heptyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with heptyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-(Heptyloxy)-alpha-methylbenzylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols or amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium iodide (NaI) in acetone for halide substitution.
Major Products:
Oxidation: Formation of p-(Heptyloxy)-alpha-methylbenzaldehyde or p-(Heptyloxy)-alpha-methylbenzoic acid.
Reduction: Formation of p-(Heptyloxy)-alpha-methylbenzyl alcohol.
Substitution: Formation of p-(Heptyloxy)-alpha-methylbenzyl halides or thiols.
Applications De Recherche Scientifique
Chemistry: p-(Heptyloxy)-alpha-methylbenzylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: The compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific receptors or enzymes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of functionalized materials.
Mécanisme D'action
The mechanism of action of p-(Heptyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The heptyloxy group and alpha-methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
p-(Heptyloxy)benzoic acid: Similar in structure but lacks the amine group.
p-(Heptyloxy)benzaldehyde: Similar in structure but contains an aldehyde group instead of the amine.
p-(Heptyloxy)benzyl alcohol: Similar in structure but contains a hydroxyl group instead of the amine.
Uniqueness: p-(Heptyloxy)-alpha-methylbenzylamine is unique due to the presence of both the heptyloxy group and the alpha-methylbenzylamine moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the amine group allows for interactions with biological targets, making it valuable in medicinal chemistry and biological research.
Propriétés
Numéro CAS |
106989-59-7 |
|---|---|
Formule moléculaire |
C15H25NO |
Poids moléculaire |
235.36 g/mol |
Nom IUPAC |
1-(4-heptoxyphenyl)ethanamine |
InChI |
InChI=1S/C15H25NO/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11,13H,3-7,12,16H2,1-2H3 |
Clé InChI |
QVKVIGRBJWHCGH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=C(C=C1)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


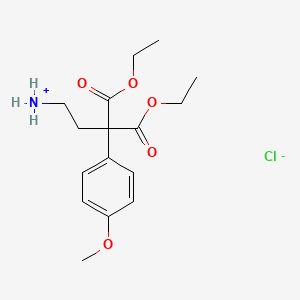
![Carbamic acid, [[[[2,2-bis[(2-propenyloxy)methyl]butoxy]carbonyl]amino]methylphenyl]-, 2-propenyl ester](/img/structure/B13762487.png)
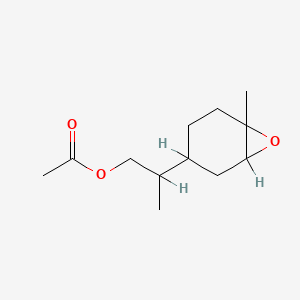
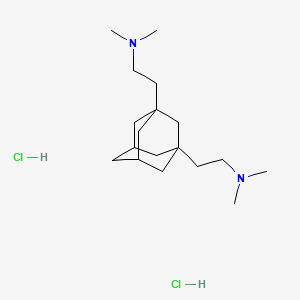
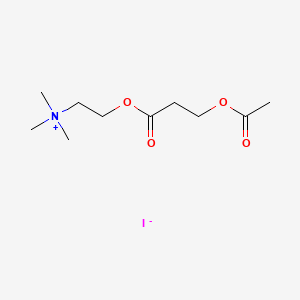
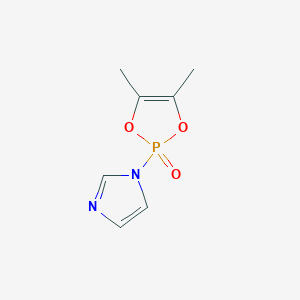
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
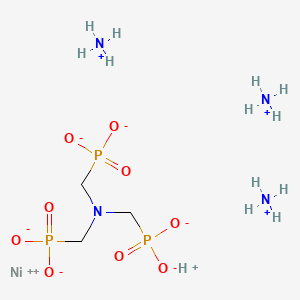
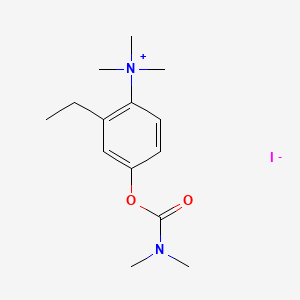
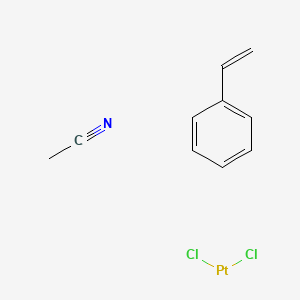
![Propanenitrile, 3-[[4-[(5-nitro-2-thiazolyl)azo]phenyl](3-phenylpropyl)amino]-](/img/structure/B13762558.png)
